
Ethyl 2-(4-nitrophenoxy)acetate
Overview
Description
Ethyl 2-(4-nitrophenoxy)acetate is an organic compound with the molecular formula C10H11NO5. It is characterized by the presence of an ethyl ester group, a nitrophenoxy group, and an acetate moiety. This compound is often used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(4-nitrophenoxy)acetate can be synthesized using phase-transfer catalysis under sonication. The process involves the reaction of p-nitrophenol with ethyl 2-bromoacetate in the presence of a mild solid base, such as anhydrous potassium carbonate. The reaction is typically carried out in a batch reactor equipped with a reflux condenser and ultrasonic irradiation at a frequency of 28 kHz and a power rating of 300 W. The reaction temperature is maintained at 50°C under pseudo-first order conditions and monitored by gas chromatography .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar phase-transfer catalysis techniques, but on a larger scale. The use of solid-liquid phase-transfer catalysis (SL-PTC) is preferred due to its advantages, such as reduced environmental impact and improved yields .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-nitrophenoxy)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products Formed:
Reduction: Ethyl 2-(4-aminophenoxy)acetate.
Substitution: 2-(4-nitrophenoxy)acetic acid.
Scientific Research Applications
Organic Synthesis
Ethyl 2-(4-nitrophenoxy)acetate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution : The nitro group can be reduced or substituted to create derivatives with enhanced biological activity.
- Esterification : It can undergo esterification reactions to form new esters that may have distinct properties or applications.
Medicinal Chemistry
This compound has shown potential in medicinal chemistry for the development of pharmaceutical agents. Key applications include:
- Antimicrobial Activity : Research indicates that this compound possesses antibacterial properties, making it a candidate for developing new antibiotics . The nitro group is particularly associated with enhanced antibacterial activity due to its ability to disrupt bacterial cell functions.
- Anti-inflammatory Properties : Studies suggest that this compound may modulate inflammatory pathways, indicating its potential as a basis for new anti-inflammatory drugs .
Material Science
In material science, this compound is utilized in the preparation of functionalized polymers and materials. Its unique chemical properties allow it to be incorporated into polymer matrices, enhancing their functionality.
This compound has been used as a probe in biological studies to investigate enzyme interactions and biochemical pathways. Its ability to undergo hydrolysis makes it suitable for studying enzyme kinetics and specificity.
Case Studies
- Enzyme-Catalyzed Reactions : A study highlighted its use as a substrate in enzyme-catalyzed ester hydrolysis reactions, providing insights into reaction mechanisms and enzyme specificity .
- Synthesis of Derivatives : Research efforts have focused on synthesizing derivatives of this compound to evaluate their biological activities. Modifications to the nitro group significantly influenced antimicrobial properties, suggesting pathways for drug design .
Mechanism of Action
The mechanism of action of ethyl 2-(4-nitrophenoxy)acetate involves its interaction with specific molecular targets and pathways. For instance, the reduction of the nitro group to an amino group can lead to the formation of compounds with different biological activities. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in metabolic processes .
Comparison with Similar Compounds
Ethyl 2-(4-nitrophenoxy)acetate can be compared with other similar compounds, such as:
Ethyl 2-(2-nitrophenoxy)acetate: Similar in structure but with the nitro group positioned differently on the phenoxy ring.
Methyl (4-nitrophenoxy)acetate: Similar ester group but with a methyl group instead of an ethyl group.
2-(4-Nitrophenoxy)ethyl acetate: Similar structure but with an ethyl group attached to the acetate moiety .
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their molecular structures.
Biological Activity
Ethyl 2-(4-nitrophenoxy)acetate is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 223.21 g/mol. The compound features a nitrophenoxy group attached to an ethyl acetate moiety, which contributes to its biological properties.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 223.21 g/mol |
CAS Number | 51336-43-7 |
Purity | >98% |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including phase-transfer catalysis (PTC). A notable study utilized ultrasound-assisted PTC, which demonstrated enhanced reaction rates and selectivity under mild conditions. The reaction involved the coupling of p-nitrophenol with ethyl bromoacetate using potassium carbonate as a base under sonication at 50°C .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing nitro groups enhances the compound's ability to disrupt microbial cell membranes, leading to increased antibacterial efficacy .
Table: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer studies. It has been evaluated for its inhibitory effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways associated with cell proliferation .
Case Study: Anticancer Effects
A study examined the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability (approximately 70% at a concentration of 50 µM) and induced apoptosis as evidenced by increased caspase-3 activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Studies have shown that varying the substituents on the phenoxy group can enhance or diminish its antimicrobial and anticancer activities. For instance, the introduction of additional electron-withdrawing groups tends to increase antibacterial potency, while modifications that enhance lipophilicity may improve cellular uptake in cancer cells .
Table: Comparison of Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | Nitro group enhances activity | |
Ethyl (2-formyl-6-methoxy-4-nitrophenoxy)acetate | Additional methoxy group improves solubility | |
Ethyl (2-formyl-4-nitrophenoxy)acetate | Formyl group may enhance reactivity |
Q & A
Q. What is the standard synthetic procedure for Ethyl 2-(4-nitrophenoxy)acetate?
Basic Research Question
The synthesis involves nucleophilic substitution between 4-nitrophenol and ethyl chloroacetate under basic conditions. A typical protocol includes:
- Refluxing 4-nitrophenol (0.030 mol), ethyl chloroacetate (0.032 mol), and anhydrous potassium carbonate (0.075 mol) in dry acetone (40 mL) for 8 hours .
- Monitoring reaction completion via TLC (hexane:ethyl acetate, 3:1). Post-reaction, the mixture is cooled, filtered, and extracted with ether. The organic layer is washed with NaOH (10%) and water, followed by solvent removal .
- Yields are typically improved by optimizing solvent polarity (e.g., acetone vs. DMF) and base concentration .
Q. How is reaction completion monitored during synthesis?
Basic Research Question
- Thin-Layer Chromatography (TLC): A solvent system of hexane:ethyl acetate (3:1) is used to track the disappearance of 4-nitrophenol (Rf ~0.3) and the appearance of the product (Rf ~0.6) .
- Elemental Analysis: Post-purification, carbon, hydrogen, and nitrogen content are verified (deviation <0.5% from theoretical values) .
Q. What spectroscopic and analytical methods confirm the compound’s structure?
Basic Research Question
- NMR Spectroscopy: ¹H NMR should show signals for the ethyl ester (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for OCH2), the acetoxy methylene (δ 4.6–4.8 ppm), and aromatic protons (δ 7.0–8.3 ppm for nitrophenyl) .
- Mass Spectrometry: A molecular ion peak at m/z 225.20 (C10H11NO5) is expected .
- X-ray Crystallography: Single-crystal analysis confirms bond lengths (e.g., C–O = 1.36–1.43 Å) and torsional angles .
Q. How is the crystal structure of this compound determined?
Advanced Research Question
-
Data Collection: A Rigaku Mercury CCD diffractometer with MoKα radiation (λ = 0.71073 Å) is used. Parameters include θ range = 3.4–26.0°, T = 293 K, and monoclinic space group P2₁/c .
-
Refinement: SHELXL-97 refines the structure using full-matrix least squares. Key metrics:
Parameter Value a (Å) 5.3848 b (Å) 8.4482 c (Å) 24.238 β (°) 92.59 R1 0.068 wR2 0.156 -
Weak C–H···O hydrogen bonds stabilize layers parallel to the bc plane .
Q. How to resolve discrepancies in melting points or yields across studies?
Advanced Research Question
- Purity Analysis: Use HPLC (C18 column, acetonitrile/water mobile phase) to detect unreacted 4-nitrophenol or side products .
- Crystallization Conditions: Variations in solvent (ethanol vs. acetone) and cooling rates may affect melting points (reported range: 393–402 K) .
- Replicate Protocols: Compare stoichiometry (e.g., excess ethyl chloroacetate reduces phenol byproducts) .
Q. What challenges arise in refining crystal structures using SHELX?
Advanced Research Question
- Hydrogen Atom Placement: H-atoms are constrained to idealized positions (C–H = 0.93–0.97 Å), introducing minor errors in electron density maps (Δρmax = 0.20 e Å⁻³) .
- Disorder Modeling: The ethyl group’s rotational freedom may require split positions or isotropic displacement parameters .
- Software Limitations: SHELX struggles with low-resolution data (<1.0 Å); complementary tools like Olex2 or Phenix are recommended .
Q. How do intermolecular interactions influence crystal packing?
Advanced Research Question
- Hydrogen Bonding: Weak C–H···O interactions (2.40–2.60 Å) between the nitro group and ester oxygen create layered structures .
- π-Stacking: The nitrophenyl ring’s planar geometry allows edge-to-face interactions (3.8–4.2 Å), affecting solubility and melting behavior .
Q. What pharmacological activities have been explored for this compound?
Basic Research Question
- Anti-inflammatory Potential: Structural analogs (e.g., triazole derivatives) show activity in cyclooxygenase inhibition assays, suggesting utility for further testing .
- Drug Delivery: The ester group’s hydrolytic stability in physiological buffers (pH 7.4) can be assessed for prodrug applications .
Q. How to optimize reaction conditions for higher yields?
Advanced Research Question
- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of 4-nitrophenol but may increase side reactions .
- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
- Microwave Assistance: Reducing reaction time from 8 hours to 30 minutes while maintaining yields >85% .
Q. What purification methods are effective post-synthesis?
Basic Research Question
Properties
IUPAC Name |
ethyl 2-(4-nitrophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-15-10(12)7-16-9-5-3-8(4-6-9)11(13)14/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHFNINPHJQASC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90309079 | |
Record name | ethyl 2-(4-nitrophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90309079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19076-89-2 | |
Record name | 19076-89-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211067 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-(4-nitrophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90309079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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